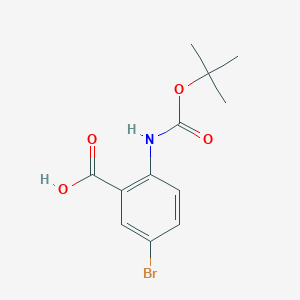

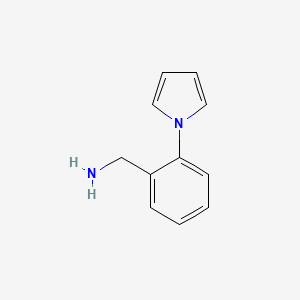

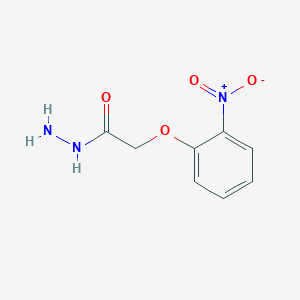

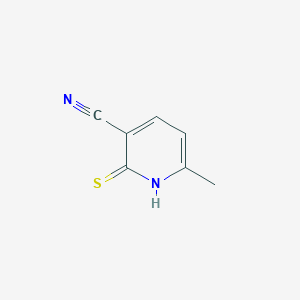

(1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (1-Methyl-piperidin-4-yl)-pyridin-4-ylmethyl-amine is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various piperidine and pyridine derivatives, which are closely related to the compound . These derivatives are often synthesized for their potential biological activities, such as receptor binding properties or as intermediates in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions including reductive amination, N-alkylation, and condensation reactions. For instance, the synthesis of 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine was achieved through reductive amination, amide hydrolysis, and N-alkylation . Another example is the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, which was synthesized from 2-amino-4-methylpyridine by successive chlorination and condensation with piperidine . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using spectroscopic methods such as NMR, MS, and sometimes X-ray crystallography. For example, the structure of a novel piperidine derivative was confirmed using 1H NMR, MS, and X-ray single crystal diffraction . Similarly, the crystal structure of another piperidine derivative was determined and found to have a chair conformation for the piperidine ring . These techniques would be relevant for analyzing the molecular structure of this compound.

Chemical Reactions Analysis

The papers describe various chemical reactions that are used to synthesize piperidine and pyridine derivatives. These reactions include reductive amination, alkylation, condensation, and methylation . The specific reactivity of the (1-Methyl-piperidin-4-yl) moiety would depend on its functional groups and position within the molecule, but the reactions described in the papers provide a good starting point for understanding its potential reactivity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can offer some insights. For example, the solubility, melting point, and stability of these compounds could be inferred from related structures. The bioactivity of these compounds, such as their inhibitory activities toward fungi, is also of interest and could be relevant for the compound .

Wissenschaftliche Forschungsanwendungen

Analysis of Carcinogenic Compounds

Studies have focused on analyzing the presence and biological effects of heterocyclic amines such as PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) and its metabolites in various matrices. These analyses are crucial for understanding the carcinogenic potential of these compounds, which are formed during the cooking of protein-rich foods and have been linked to cancer in rodents and potentially in humans. Techniques such as liquid chromatography coupled with mass spectrometry have been developed for sensitive and selective detection of these compounds in food products and biological samples (Teunissen et al., 2010).

Role in Endogenous Carcinogenesis

Research has also focused on the formation of carcinogenic N-nitroso compounds from naturally occurring amines and amides, highlighting the importance of understanding the dietary intake of these precursors and their role in the incidence of human cancer. The identification and quantification of these precursors in foods and the study of their biotransformation pathways are essential for assessing cancer risk associated with diet (Lin, 1986).

Drug Metabolism and Drug-Drug Interactions

The metabolism of drugs by cytochrome P450 enzymes and the potential for drug-drug interactions have been a significant area of study. Understanding the selectivity of chemical inhibitors for specific P450 isoforms is crucial for predicting and managing potential interactions, thereby guiding the development of safer drugs with minimal adverse interactions (Khojasteh et al., 2011).

Synthesis of N-Heterocycles

The synthesis and application of N-heterocyclic compounds, including piperidines and pyridines, are critical in developing therapeutics and other chemical entities. Techniques and methodologies for creating these compounds with specific functional groups have been explored for their potential in producing natural product analogs and novel drugs with therapeutic applications (Philip et al., 2020).

Copper Catalyst Systems for C-N Bond Formation

The development of recyclable copper catalyst systems for forming C-N bonds involving aryl halides and amines, including piperidine, highlights the ongoing research in creating more sustainable and efficient chemical synthesis processes. These advancements are significant for pharmaceutical manufacturing and the synthesis of complex organic molecules (Kantam et al., 2013).

Eigenschaften

IUPAC Name |

1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-15-8-4-12(5-9-15)14-10-11-2-6-13-7-3-11/h2-3,6-7,12,14H,4-5,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQJZXOYBNRYDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354832 |

Source

|

| Record name | 1-Methyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

416868-54-7 |

Source

|

| Record name | 1-Methyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)

![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)